2-[N-(benzenesulfonyl)anilino]-N-pyridin-3-ylacetamide
Overview
Description
2-[N-(benzenesulfonyl)anilino]-N-pyridin-3-ylacetamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a benzenesulfonyl group attached to an aniline moiety, which is further connected to a pyridin-3-ylacetamide group. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)anilino]-N-pyridin-3-ylacetamide typically involves the following steps:
Formation of the benzenesulfonyl aniline intermediate: This step involves the reaction of aniline with benzenesulfonyl chloride in the presence of a base such as pyridine to form N-(benzenesulfonyl)aniline.
Acylation with pyridin-3-ylacetyl chloride: The intermediate N-(benzenesulfonyl)aniline is then reacted with pyridin-3-ylacetyl chloride in the presence of a base to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)anilino]-N-pyridin-3-ylacetamide can undergo various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl and amide groups.
Oxidation and reduction reactions: The aromatic rings and amide group can undergo oxidation and reduction under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products Formed
Substitution reactions: Products depend on the specific nucleophile used.
Oxidation reactions: Oxidized derivatives of the aromatic rings or amide group.
Reduction reactions: Reduced forms of the aromatic rings or amide group.
Hydrolysis: Carboxylic acid and amine derivatives.
Scientific Research Applications
2-[N-(benzenesulfonyl)anilino]-N-pyridin-3-ylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)anilino]-N-pyridin-3-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-[N-(benzenesulfonyl)anilino]-N,N-dimethylacetamide: Similar structure but with dimethyl substitution on the acetamide group.
N-(benzenesulfonyl)aniline: Lacks the pyridin-3-ylacetamide group.
N-(benzenesulfonyl)-2,5-dimethoxyaniline: Contains methoxy groups on the aniline ring.
Uniqueness
2-[N-(benzenesulfonyl)anilino]-N-pyridin-3-ylacetamide is unique due to the presence of both the benzenesulfonyl and pyridin-3-ylacetamide groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)anilino]-N-pyridin-3-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-19(21-16-8-7-13-20-14-16)15-22(17-9-3-1-4-10-17)26(24,25)18-11-5-2-6-12-18/h1-14H,15H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLAJQYJMVBWES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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